4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol
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Overview
Description
Synthesis Analysis:
- The synthesis of related compounds involves complex reactions, such as the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, leading to compounds like 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole (Düğdü et al., 2013).
Molecular Structure Analysis:
- Advanced theoretical methods like Density Functional Theory (DFT) are used to determine the molecular geometry and vibrational frequencies of similar compounds, ensuring accurate structural predictions (Düğdü et al., 2013).
Chemical Reactions and Properties:
- Compounds with similar structures exhibit various chemical reactions like bromination, nitration, formylation, and acetylation, yielding diverse substitution products (Clarke et al., 1973).
Physical Properties Analysis:
- The physical properties, including the crystal structure of related compounds, are often determined using methods like X-ray crystallography, revealing intricate details about molecular arrangements and bonding (Nye et al., 2013).
Chemical Properties Analysis:
- The chemical behavior of similar compounds can be quite dynamic, involving reactions with primary amines and heterocyclic amines to yield a variety of products (Farouk et al., 2021).
- Investigations into the chemical properties often involve extensive computational studies to predict behaviors like nonlinear optical properties and electrostatic potentials (Düğdü et al., 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of various compounds involving components similar to 4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol has been explored for their potential antimicrobial activities. For example, compounds derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against a range of pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and exhibited significant antimicrobial activities against several microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Corrosion Inhibition
Another area of research application involves the corrosion inhibition of metals. The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was tested for its ability to inhibit the corrosion of mild steel in a hydrochloric acid medium, reaching inhibition efficiencies up to 98% at certain concentrations. This suggests a strong potential for the use of similar compounds in protecting metals from corrosion, especially in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Anticancer Evaluation
Additionally, the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were conducted. These compounds were screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some of the compounds displayed promising results, indicating their potential as anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Control and Environmental Protection
In the field of corrosion control and environmental protection, novel triazole-based compounds, such as 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, have been synthesized and characterized. These compounds demonstrated superior inhibition efficiency against corrosion of mild steel in corrosive environments, fitting well with a Langmuir isotherm model. This suggests their applicability in protecting metals from corrosion, thereby contributing to longer material lifespans and reduced environmental impact (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(3-methoxyphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-18-12-3-2-4-13(7-12)20-10-14(17)15-5-6-19-9-11(16)8-15/h2-4,7,11,16H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCFWSOUSTXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)N2CCOCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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